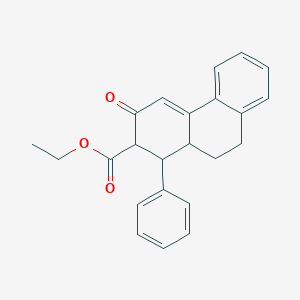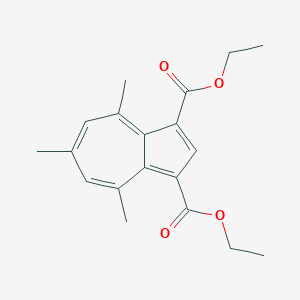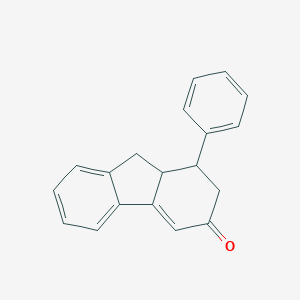
Ethyl 2,5,6-tribromopyridin-3-yl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5,6-tribromopyridin-3-yl ether, also known as A-438079, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug target for pain relief. This compound belongs to the pyridine family and is a selective antagonist of P2X7 receptors.
Mécanisme D'action
Ethyl 2,5,6-tribromopyridin-3-yl ether works by selectively blocking P2X7 receptors, which are located on the surface of cells involved in the transmission of pain signals. P2X7 receptors are activated by ATP, a molecule that is released in response to tissue damage or inflammation. When P2X7 receptors are activated, they trigger the release of pro-inflammatory cytokines and chemokines, which amplify the pain signal. By blocking P2X7 receptors, Ethyl 2,5,6-tribromopyridin-3-yl ether can reduce the release of pro-inflammatory molecules and therefore reduce pain.
Biochemical and Physiological Effects:
Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have several biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the transmission of pain signals. Moreover, it has been suggested that Ethyl 2,5,6-tribromopyridin-3-yl ether may have a neuroprotective effect, as it can reduce the release of glutamate, a molecule that is involved in neuronal damage. Additionally, Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2,5,6-tribromopyridin-3-yl ether in lab experiments is its high selectivity for P2X7 receptors. This allows researchers to specifically target the pain pathway without affecting other physiological processes. Moreover, Ethyl 2,5,6-tribromopyridin-3-yl ether has been shown to have a good safety profile in animal models, with no significant adverse effects reported. However, one limitation of using Ethyl 2,5,6-tribromopyridin-3-yl ether is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 2,5,6-tribromopyridin-3-yl ether. One area of interest is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective painkillers with fewer side effects. Additionally, further research is needed to understand the long-term effects of Ethyl 2,5,6-tribromopyridin-3-yl ether on physiological processes such as inflammation and neuronal damage. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Ethyl 2,5,6-tribromopyridin-3-yl ether in humans, with the ultimate goal of developing a new painkiller for clinical use.
Méthodes De Synthèse
The synthesis of Ethyl 2,5,6-tribromopyridin-3-yl ether involves the reaction of 2,5,6-tribromopyridin-3-amine with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several scientific publications and has been used to produce Ethyl 2,5,6-tribromopyridin-3-yl ether in large quantities for research purposes.
Applications De Recherche Scientifique
Ethyl 2,5,6-tribromopyridin-3-yl ether has been extensively studied for its potential use as a drug target for pain relief. It has been shown to selectively block P2X7 receptors, which are involved in the transmission of pain signals. Several studies have reported that Ethyl 2,5,6-tribromopyridin-3-yl ether can reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Moreover, it has been suggested that Ethyl 2,5,6-tribromopyridin-3-yl ether may have a lower risk of addiction and abuse compared to traditional painkillers such as opioids.
Propriétés
Formule moléculaire |
C7H6Br3NO |
|---|---|
Poids moléculaire |
359.84 g/mol |
Nom IUPAC |
2,3,6-tribromo-5-ethoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-2-12-5-3-4(8)6(9)11-7(5)10/h3H,2H2,1H3 |
Clé InChI |
SIQNZMWJOBUXBY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1Br)Br)Br |
SMILES canonique |
CCOC1=CC(=C(N=C1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)

![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)




![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)
